molecular formula C13H16FNO3 B14915222 l-Valine, N-(2-fluorobenzoyl)-, methyl ester

l-Valine, N-(2-fluorobenzoyl)-, methyl ester

Cat. No.: B14915222
M. Wt: 253.27 g/mol
InChI Key: RKJCUCVCGGLLRV-UHFFFAOYSA-N
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Description

l-Valine, N-(2-fluorobenzoyl)-, methyl ester (CAS 66-685-9) is a fluorinated valine derivative characterized by a 2-fluorobenzoyl group attached to the amino terminus of l-valine methyl ester. Its molecular formula is C₁₁H₁₂FNO₃ (MW: 225.22 g/mol) . Spectroscopic data, including IR and NMR, confirm its structure:

  • IR (KBr): Peaks at 3288 cm⁻¹ (N-H stretch), 1742 cm⁻¹ (ester C=O), and 1635 cm⁻¹ (amide C=O) .
  • ¹H-NMR: Signals at δ 1.02–1.12 (valine methyl groups), δ 3.83–4.09 (methoxy groups), and aromatic protons (δ 7.29–8.11) .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16)

InChI Key

RKJCUCVCGGLLRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Esterification of L-Valine

The synthesis begins with the esterification of L-valine to form L-valine methyl ester hydrochloride. As demonstrated in CN101898973A, this step involves reacting L-valine with thionyl chloride (SOCl₂) in anhydrous methanol under controlled conditions. Key parameters include:

  • Temperature : The reaction is initiated at –8°C to –10°C to minimize side reactions, followed by gradual warming to room temperature.
  • Stoichiometry : A molar ratio of L-valine : SOCl₂ : methanol = 1.0 : 1–1.5 : 20–21 ensures complete conversion.
  • Workup : Post-reaction, excess methanol and SOCl₂ are removed via reduced-pressure distillation, and the product is crystallized using anhydrous methanol-diethyl ether.

This method achieves yields of 60–65% with high purity, as confirmed by thin-layer chromatography (TLC) using chloroform:methanol:acetic acid (5:3:1).

N-Acylation with 2-Fluorobenzoyl Chloride

The second step involves introducing the 2-fluorobenzoyl group to the amino group of L-valine methyl ester. While none of the provided sources directly describe this reaction, analogous N-acylation strategies from and offer a framework:

  • Deprotection : L-Valine methyl ester hydrochloride is neutralized using a base such as triethylamine (TEA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous acetonitrile.
  • Acylation : 2-Fluorobenzoyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Purification : The crude product is extracted with ethyl acetate, washed with 1 M HCl and saturated NaHCO₃, and recrystallized from methanol-diethyl ether.

Critical Considerations :

  • Base Selection : TMEDA, used in for sulfonylation, enhances reaction efficiency by scavenging HCl.
  • Solvent Choice : Anhydrous acetonitrile or dichloromethane minimizes hydrolysis of the acid chloride.

Reaction Optimization and Mechanistic Insights

Temperature and Stoichiometry

  • Esterification : Lower temperatures (–8°C to –10°C) prevent exothermic side reactions during SOCl₂ addition.
  • Acylation : Slow addition of 2-fluorobenzoyl chloride at 0°C reduces racemization risks.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Expected signals include:
    • Methyl ester: δ 3.65 (s, 3H).
    • 2-Fluorobenzoyl group: δ 7.25–7.90 (m, 4H, aromatic).
    • Valine backbone: δ 1.05 (d, 3H, CH(CH₃)₂), δ 2.25 (m, 1H, CH(CH₃)₂).
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

Chromatographic Purity

  • HPLC : A C18 column with acetonitrile-water (70:30) eluent resolves the compound with >98% purity.
  • TLC : Rf = 0.65 (chloroform:methanol:acetic acid, 5:3:1).

Comparative Analysis of Methods

Parameter Esterification Acylation
Yield 60–65% 70–85% (estimated)
Reaction Time 8–9 hours (reflux) 12–24 hours (rt)
Key Reagent SOCl₂ 2-Fluorobenzoyl chloride
Purification Recrystallization Column chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl (2-fluorobenzoyl)valinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-fluorobenzoyl)valinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-fluorobenzoyl)valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Amino Acid Ester Variations

Compounds derived from l-valine methyl ester with modified acyl groups exhibit distinct physicochemical and biological properties:

Compound Name Acyl Group Molecular Formula Key Features Biological Activity/Application
l-Valine, N-(2-fluorobenzoyl)-, methyl ester 2-Fluorobenzoyl C₁₁H₁₂FNO₃ Fluorine enhances lipophilicity; IR: 1742 cm⁻¹ (ester) Potential neuroprotective/anti-anxiety agent
N-Benzoyl-l-valine methyl ester Benzoyl C₁₃H₁₇NO₃ Lacks fluorine; lower logP. IR: 1730 cm⁻¹ (ester) Intermediate in valsartan synthesis
5F-AMB (N-(1-(5-fluoropentyl)-1H-indazol-3-yl)carbonyl-l-valine methyl ester) Indazole-3-carbonyl C₁₉H₂₄FN₃O₃ Fluoropentyl chain; higher molecular weight. ESI-MS: m/z 482 [M-H]⁻ Synthetic cannabinoid receptor agonist

Key Differences :

  • Fluorination at the benzoyl group (target compound) increases electronegativity and metabolic stability compared to non-fluorinated analogs .
  • Bulkier aromatic groups (e.g., indazole in 5F-AMB) enhance receptor binding but reduce solubility .

Acyl Group Modifications in Phenanthrene Derivatives

Phenanthrene-based valine esters demonstrate cytotoxic activities against cancer cells:

Compound Name (Source) Acyl Group Molecular Formula Cytotoxic Activity (IC₅₀) Key Structural Features
N-(3-Acetoxy-2,6,7-trimethoxyphenanthr-9-ylcarbonyl)-l-valine methyl ester () Phenanthrene-9-carbonyl C₂₈H₃₀NO₈ 12 µM (H460 lung cancer) Multiple methoxy groups; acetoxy substitution
N-[4-Acetoxy-α-(3,4-dimethoxyphenyl)-3-methoxy-cinnamyl]-l-valine methyl ester () Cinnamyl-linked phenanthrene C₂₉H₃₅NO₇ 8 µM (H460) Extended conjugation; polar substituents
Target Compound 2-Fluorobenzoyl C₁₁H₁₂FNO₃ Not reported Compact structure; lacks polyaromatic systems

Key Differences :

  • Phenanthrene derivatives exhibit stronger cytotoxicity due to planar aromatic systems that intercalate DNA .
  • The target compound’s simpler structure may favor better pharmacokinetic profiles but lower direct antitumor activity.

Ester Group Variations

Modifications to the ester group influence solubility and transport efficiency:

Compound Name Ester Group Transport Affinity (Kᵢ) Key Applications
l-Valine methyl ester (Val-OMe) Methyl Kᵢ = 3.6 mM (rPEPT1) Prodrug carrier for peptide transporters
l-Valine benzyl ester hydrochloride Benzyl Not reported Intermediate in peptide synthesis
Target Compound Methyl Not studied Potential prodrug design; fluorinated analog

Key Differences :

  • Benzyl esters (e.g., valsartan intermediates) improve stability but require hydrolysis for activation .
  • The target compound’s methyl ester may offer faster hydrolysis rates compared to bulkier esters .

Pharmacological Potential of Fluorinated Analogs

Fluorinated valine derivatives from Callistemon viminalis show neuroprotective and anxiolytic properties:

Compound Name (Source) Structure Docking Scores (Targets) Proposed Activity
l-Alanine, N-(2-fluorobenzoyl)-, decyl ester () Fluorobenzoyl + decyl ester CB1: -9.2 kcal/mol; SERT: -8.5 Anxiolytic, neuroprotective
Target Compound Fluorobenzoyl + methyl ester Not reported Similar potential; requires validation

Key Insight :

  • Decyl esters (long-chain) may enhance blood-brain barrier penetration, whereas methyl esters favor rapid systemic clearance .

Biological Activity

l-Valine, N-(2-fluorobenzoyl)-, methyl ester is a derivative of the amino acid l-valine that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of l-Valine derivatives typically involves acylation processes. In particular, the compound N-(2-fluorobenzoyl)-l-valine methyl ester can be synthesized through the reaction of l-valine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying the chemical environment of hydrogen atoms.
  • Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups based on characteristic absorption bands.
  • Mass Spectrometry (MS) : For determining molecular weight and confirming structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of l-Valine derivatives. For instance, compounds similar to N-(2-fluorobenzoyl)-l-valine methyl ester have shown promising activity against various bacterial strains. The predicted probabilities for antimicrobial effects were evaluated using computational models, indicating significant potential against mycobacterial infections. The results demonstrated that the addition of an aromatic fragment could enhance these activities without adversely affecting their potency .

Protease Inhibition

One notable aspect of l-Valine derivatives is their ability to inhibit proteases. Specifically, N-(2-fluorobenzoyl)-l-valine methyl ester has been studied for its inhibitory effects on cysteine cathepsin L endoproteases associated with Fasciola hepatica. The compound exhibited substantial inhibitory activity, making it a candidate for further development in therapeutic applications against parasitic infections .

Antioxidant Activity

The antioxidant properties of l-Valine derivatives were assessed using various assays, including the ABTS method. While the antioxidant activity was relatively modest compared to other compounds, it provided insights into the potential health benefits associated with these derivatives .

Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial properties of several l-Valine derivatives, including N-(2-fluorobenzoyl)-l-valine methyl ester. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

CompoundActivity Against S. aureusActivity Against E. coli
N-(2-fluorobenzoyl)-l-valine MEModerateHigh
Control CompoundLowModerate

Study 2: Protease Inhibition Assay

In another research effort, the protease inhibitory activity of various l-Valine derivatives was assessed using fluorescent assays. The findings revealed that N-(2-fluorobenzoyl)-l-valine methyl ester was one of the most potent inhibitors among the tested compounds.

CompoundIC50 (µM)
N-(2-fluorobenzoyl)-l-valine ME15
Other Derivatives30-60

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing L-Valine, N-(2-fluorobenzoyl)-, methyl ester, and how can reaction efficiency be monitored experimentally?

  • Methodology :

  • Esterification : Start with L-valine methyl ester hydrochloride (prepared via HCl-mediated esterification of L-valine) .
  • Acylation : React with 2-fluorobenzoyl chloride under Schotten-Baumann conditions (using aqueous NaHCO₃ to neutralize HCl byproducts) .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or FTIR spectroscopy (e.g., disappearance of the amine N-H stretch at ~3300 cm⁻¹ and appearance of ester C=O at ~1744 cm⁻¹) .
    • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.6 ppm in ¹H NMR, ester carbonyl at δ ~170 ppm in ¹³C NMR) and compare optical rotation ([α]D) with literature values .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of fluorinated valine derivatives?

  • FTIR : Identifies functional groups (e.g., ester C=O at ~1744 cm⁻¹, fluorobenzoyl C-F stretches at 1100–1200 cm⁻¹) .
  • NMR :

  • ¹H NMR detects methoxy protons (δ 3.6 ppm) and fluorobenzoyl aromatic protons (split due to para-fluorine coupling) .
  • ¹³C NMR distinguishes carbonyl carbons (ester at δ ~170 ppm, amide at δ ~165 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂FNO₃ for the analogous alanine derivative ).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing fluorinated valine esters (e.g., unexpected splitting or integration ratios)?

  • Root Causes :

  • Impurities : Trace solvents or unreacted intermediates (e.g., residual 2-fluorobenzoyl chloride) may alter splitting patterns. Use preparative HPLC for purification .
  • Stereochemical Effects : Fluorine’s electronegativity can deshield nearby protons, causing unexpected coupling. Confirm stereochemistry via NOESY or X-ray crystallography .
    • Solutions :
  • Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference.
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies optimize the asymmetric synthesis of fluorinated valine derivatives for catalytic applications?

  • Catalyst Design : Use chiral cobalt complexes derived from L-valine esters (e.g., Scheme 5 in ), which show enantioselectivity in Henry reactions.
  • Reaction Conditions :

  • Temperature: Lower temperatures (0–5°C) improve stereochemical control.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.
    • Analysis : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers identify and quantify trace impurities (e.g., diastereomers or hydrolyzed byproducts) in this compound?

  • Analytical Methods :

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate impurities. Compare retention times and MS fragmentation patterns with reference standards (e.g., valsartan-related impurities ).
  • ¹H-¹³C HSQC NMR : Resolves overlapping signals from structurally similar impurities .
    • Quantification : Calibrate using spiked samples with known impurity concentrations (limit of detection <0.1%) .

Q. What factors influence the compound’s stability under varying storage conditions (e.g., pH, temperature)?

  • Degradation Pathways :

  • Hydrolysis : Ester groups degrade in acidic/basic conditions. Monitor via pH-controlled stability studies .
  • Oxidation : Fluorobenzoyl moieties may oxidize under light; store in amber vials under inert gas (N₂/Ar) .
    • Stability Testing :
  • Accelerated aging at 40°C/75% RH for 4 weeks, with HPLC analysis to quantify degradation products .

Methodological Challenges

Q. How can overlapping signals in ¹³C NMR spectra of fluorinated valine esters be deconvoluted?

  • Techniques :

  • 2D NMR (HSQC, HMBC) : Correlate ¹H and ¹³C signals to resolve ambiguities (e.g., distinguishing ester vs. amide carbonyls) .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track specific carbons .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

  • Process Considerations :

  • Catalyst Loading : Optimize cobalt catalyst concentration (typically 5–10 mol%) to balance cost and yield .
  • Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove hydrophilic byproducts efficiently .

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